3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride chemical properties and reactivity
3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride chemical properties and reactivity
An In-Depth Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride: Properties, Reactivity, and Applications
Introduction
3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride is a highly reactive, halogenated heterocyclic compound. Its structure, featuring a pyridine ring substituted with a chlorine atom at the 3-position, a trifluoromethyl group at the 5-position, and a highly electrophilic carbonyl chloride at the 2-position, makes it an exceptionally valuable intermediate in modern organic synthesis.[1] The strategic placement of these functional groups, particularly the electron-withdrawing trifluoromethyl (-CF₃) group, significantly influences the molecule's reactivity, rendering it a key building block for complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and applications, with a focus on its role in the development of agrochemicals and pharmaceuticals.[1]
Physicochemical and Spectroscopic Properties
The unique substitution pattern of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride dictates its physical and chemical characteristics. The trifluoromethyl group enhances its solubility in non-polar organic solvents and increases the electrophilicity of the carbonyl carbon, facilitating reactions under mild conditions.[1]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 80194-72-5 | [1] |
| Molecular Formula | C₇H₂Cl₂F₃NO | [1] |
| Molecular Weight | 243.99 g/mol | [1] |
| Appearance | White to off-white powder or solid | [2] |
| Melting Point | 134.0-144.0 °C (precursor acid) | [2] |
| Solubility | Soluble in non-polar organic solvents | [1] |
Spectroscopic Characterization
Definitive identification and purity assessment of this compound rely on standard spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The spectrum will show characteristic signals for the aromatic protons on the pyridine ring, with their chemical shifts and coupling patterns confirming the substitution pattern.
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¹³C NMR : Key signals include the carbonyl carbon, typically found in the range of 165–170 ppm, and the trifluoromethyl carbon at approximately 120 ppm, which appears as a quartet due to coupling with the three fluorine atoms.[1]
-
-
Infrared (IR) Spectroscopy : A strong, characteristic absorption band in the region of 1770–1800 cm⁻¹ confirms the presence of the highly reactive acyl chloride (C=O) stretch.[1]
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Mass Spectrometry (MS) : The mass spectrum will display the molecular ion peak ([M]⁺) and distinct fragmentation patterns, including isotopic peaks corresponding to the two chlorine atoms, which validates the molecular formula.[1]
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High-Performance Liquid Chromatography (HPLC) : This technique is routinely used to assess the purity of the compound, typically achieving >95% by area normalization under reverse-phase conditions.[1][2]
Chemical Reactivity and Mechanistic Insights
The reactivity of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride is dominated by the highly electrophilic nature of the carbonyl chloride group. The potent electron-withdrawing effects of the adjacent pyridine nitrogen, the 3-chloro substituent, and especially the 5-trifluoromethyl group, render the carbonyl carbon exceptionally susceptible to nucleophilic attack.
Nucleophilic Acyl Substitution
The primary reaction pathway for this compound is nucleophilic acyl substitution. It readily reacts with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters, respectively. This reactivity is the cornerstone of its utility as a synthetic intermediate.
The general mechanism proceeds via a tetrahedral intermediate. The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond. The resulting intermediate then collapses, expelling the chloride ion—an excellent leaving group—to regenerate the carbonyl and form the final substitution product. The electron-withdrawing -CF₃ group accelerates this process by further polarizing the carbonyl bond and stabilizing the negatively charged intermediate.[1]
Caption: General mechanism of nucleophilic acyl substitution.
Other Reactions
While dominated by acyl substitution, the chloro-substituent on the pyridine ring can also participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, allowing for the formation of carbon-carbon bonds at the 3-position.[1]
Synthesis Protocol
The most common and efficient method for preparing 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride is through the chlorination of its corresponding carboxylic acid precursor.[1]
Workflow for Synthesis
Caption: Workflow for the synthesis of the title compound.
Detailed Experimental Protocol
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Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Suspend the acid in an anhydrous solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Reagent Addition : Add an excess of thionyl chloride (SOCl₂) (typically 2-3 equivalents) to the suspension. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.[1]
-
Reaction Conditions : Heat the mixture to reflux (typically 60–80°C) and maintain for 4–6 hours, or until the reaction is complete as monitored by TLC or HPLC.[1]
-
Workup and Purification : Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation or recrystallization to yield the final acyl chloride.[1]
-
Critical Consideration : The reaction must be carried out under strictly anhydrous conditions to prevent the hydrolysis of the thionyl chloride and the product acyl chloride back to the carboxylic acid.[1]
Applications in Research and Industry
This compound is not an end-product but a crucial intermediate, primarily in the agrochemical and pharmaceutical sectors.[1][3]
-
Agrochemicals : It is a key building block for the synthesis of modern fungicides and pesticides.[1] For instance, it is a precursor to fluopyram, a broad-spectrum fungicide that functions by inhibiting succinate dehydrogenase. The trifluoromethylpyridine moiety is critical for the biological activity and stability of these agrochemicals.[4]
-
Pharmaceuticals : In drug discovery, the incorporation of a trifluoromethyl group is a well-established strategy to enhance a drug candidate's metabolic stability, bioavailability, and binding affinity to target enzymes or receptors.[1] This compound provides a reliable scaffold for introducing the 3-chloro-5-(trifluoromethyl)pyridyl moiety into novel therapeutic agents, contributing to the development of drugs with improved pharmacokinetic profiles.[3][5]
Safety, Handling, and Storage
Due to its high reactivity, 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride and its precursors require careful handling.
Table 2: Hazard Identification
| Hazard Statement | Classification | Source(s) |
| H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation | [6][7][8] |
| H319 | Causes serious eye irritation | [6][7] |
| H335 | May cause respiratory irritation | [6][7] |
| Moisture Sensitive | Reacts with water to form HCl | [1][7] |
Precautions for Safe Handling
-
Ventilation : Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[6][7]
-
Personal Protective Equipment (PPE) : Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[6][8]
-
Avoid Contact : Prevent contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or vapors.[7]
-
Hygienic Practices : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]
Conditions for Safe Storage
-
Moisture Exclusion : Store in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon) as the compound is hygroscopic and reacts with moisture.[7][8]
-
Environment : Keep in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[6][9]
-
Incompatibilities : Store separately from incompatible materials such as strong oxidizing agents, strong bases, alcohols, and water.[7][8][9]
Conclusion
3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride is a pivotal chemical intermediate whose value is derived from its engineered reactivity. The presence of the carbonyl chloride provides a reactive handle for constructing larger molecules, while the trifluoromethyl and chloro-substituted pyridine core imparts desirable properties for agrochemical and pharmaceutical applications. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.
References
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3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid - PubChem. (URL: [Link])
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Precision Synthesis: Leveraging 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine for Complex Chemical Structures - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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3-Chloro-5-(trifluoromethyl)-2-pyridinamine - PubChem. (URL: [Link])
- CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google P
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. (URL: [Link])
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3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile - PubChem. (URL: [Link])
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (URL: [Link])
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SAFETY DATA SHEET - Fisher Scientific. (URL: [Link])
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